1-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including pyridine and piperazine . It’s part of a class of compounds known as piperidine derivatives, which are widely used in the synthesis of various pharmaceutical products .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and two pyridine rings, which are six-membered rings with two nitrogen atoms . The arrangement of these rings and other functional groups in the molecule can significantly influence its physical and chemical properties, as well as its biological activity .Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions, depending on the other functional groups present in the molecule . For instance, the pyridine ring can undergo electrophilic substitution reactions, while the piperazine ring can undergo reactions with acids and bases .Scientific Research Applications
Reagent and Building Block in Synthetic Applications
This compound is used both as a reagent and building block in several synthetic applications . It plays a crucial role in the synthesis of various complex molecules.
Catalyst for Condensation Reactions
The compound serves as an excellent catalyst for many condensation reactions . It helps in accelerating the reaction rate and increasing the yield of the product.
Therapeutic Potential
Imidazole, a similar compound, has shown a broad range of chemical and biological properties . It’s used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anti-Tubercular Agents
Piperazine-based compounds have shown potential as anti-tubercular agents . They have been found to inhibit DprE1 and show a synergic effect with other drugs .
Preparation of Wee1 Inhibitor
The compound is used as a reagent in the preparation of Wee1 inhibitor . Wee1 inhibitors are being researched for their potential as antitumor agents .
Anti-TB Activity
In previous work, a piperazine moiety was linked to the pyridine nucleus of phenanthridine, and these compounds were shown to exhibit good to excellent anti-TB activity .
Future Directions
Piperidine derivatives, including this compound, have significant potential in the field of drug discovery due to their wide range of biological activities . Future research could focus on further exploring the biological activities of this compound, optimizing its synthesis, and investigating its safety profile.
properties
IUPAC Name |
1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F3N5/c22-21(23,24)18-1-2-20(26-15-18)29-13-11-28(12-14-29)19-5-9-27(10-6-19)16-17-3-7-25-8-4-17/h1-4,7-8,15,19H,5-6,9-14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSPXUHQAHLBNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)CC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Pyridin-4-ylmethyl)piperidin-4-yl)-4-(5-(trifluoromethyl)pyridin-2-yl)piperazine |
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